molecular formula C17H17BrN2O B14196993 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-63-0

9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one

Cat. No.: B14196993
CAS No.: 919292-63-0
M. Wt: 345.2 g/mol
InChI Key: XJKWACVVLUPVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and a dimethylaminoethyl group at the 6th position of the benzo[h]isoquinolin-1(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product undergoes further functionalization to introduce the dimethylaminoethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted benzo[h]isoquinolines, quinones, hydroquinones, imines, amines, thioureas, and hydrazones .

Scientific Research Applications

9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylaminoethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to involve photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and dimethylaminoethyl groups

Properties

CAS No.

919292-63-0

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

9-bromo-6-[2-(dimethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C17H17BrN2O/c1-20(2)8-6-11-9-12-5-7-19-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,21)

InChI Key

XJKWACVVLUPVGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.